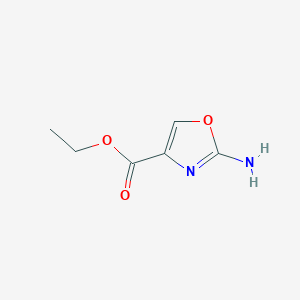

Ethyl 2-aminooxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263857. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-amino-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBABLVASYFPOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312892 | |

| Record name | Ethyl 2-aminooxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177760-52-0 | |

| Record name | Ethyl 2-aminooxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-aminooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its oxazole core, substituted with both an amino group and an ethyl carboxylate moiety, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a vital resource for researchers engaged in its use.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow or cream powder.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol | |

| CAS Number | 177760-52-0 | |

| Appearance | White to pale yellow or pale cream powder | [1] |

| Melting Point | 135-140 °C | |

| Storage Temperature | 2-8°C |

Synthesis

A generalized experimental workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of related compounds and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the proton on the oxazole ring, and a broad singlet for the amino (-NH₂) protons.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the two carbons of the ethyl group.

While specific spectral data is not available, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=N and C=C stretching of the oxazole ring, and C-O stretching vibrations. For the isomeric compound, ethyl 2-aminooxazole-5-carboxylate, IR (KBr) peaks have been reported at 3387, 3119 (N-H), and 1715 (C=O) cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (156.14 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, and cleavage of the oxazole ring.

Reactivity and Biological Significance

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The amino group can be readily functionalized, for example, through acylation or Schiff base formation, to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification.

While direct biological activity or involvement in specific signaling pathways for this compound has not been extensively documented, its derivatives are of interest in drug discovery. For instance, derivatives of 2-aminooxazoles have been investigated as potential antibacterial agents.[3] The analogous ethyl 2-aminothiazole-4-carboxylate is a well-established intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[4] This suggests that the oxazole counterpart may also serve as a valuable precursor for novel therapeutic agents.

The general workflow for utilizing this compound in drug discovery is outlined below.

Caption: Role of this compound in drug discovery.

Safety Information

According to available safety data, this compound should be handled with care. It is recommended to keep it in a dark place under an inert atmosphere at room temperature.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While detailed experimental protocols and comprehensive spectroscopic and biological data are not yet widely available in the public domain, its structural similarity to well-utilized aminothiazole analogs suggests a promising future in the development of novel therapeutic agents. This guide provides a foundational understanding of its known properties and potential applications, serving as a starting point for further research and development.

References

- 1. This compound(177760-52-0) 1H NMR [m.chemicalbook.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-aminooxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical and physical properties, synthesis, and its role in the development of novel therapeutics, particularly as an intermediate in the synthesis of enzyme inhibitors.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 177760-52-0 | [1] |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| IUPAC Name | ethyl 2-amino-1,3-oxazole-4-carboxylate | [1] |

| SMILES | CCOC(=O)C1=COC(=N1)N | [1] |

| Melting Point | 135-140 °C | [2] |

| Assay (Purity) | ≥95% | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Reactions

A key reaction demonstrating the utility of this compound is its formylation to produce Ethyl 2-formyloxazole-4-carboxylate. This transformation is a crucial step in the synthesis of more complex molecules.[3]

Experimental Protocol: Formylation of this compound

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3]

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent to 0°C.

-

Slowly add phosphoryl chloride (POCl₃) to the cooled DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound in the anhydrous solvent to the reaction mixture dropwise at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure Ethyl 2-formyloxazole-4-carboxylate.

Below is a diagram illustrating the general workflow for this formylation reaction.

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of various biologically active compounds. Its primary application lies in its use as an intermediate for the preparation of inhibitors of key enzymes implicated in disease.

Inhibitors of Bacterial Serine Acetyltransferase

Research has demonstrated that derivatives of this compound are effective inhibitors of bacterial serine acetyltransferase (SAT).[4] SAT is a crucial enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for the development of novel antibacterial agents.

A study investigating substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, synthesized from this compound, identified compounds with significant inhibitory activity against Staphylococcus aureus SAT (SaSAT). The IC₅₀ values for some of these derivatives are presented in the table below.

| Compound | R¹ | R² | IC₅₀ (SaSAT) [μM] |

| 21a | H | Et | 49 |

| 21b | 3,5-di-Cl | Et | 25 |

| 21c | 4-F | Et | 39 |

| 21d | 4-CN | Et | 70 |

| 21e | 4-pyridyl | Et | 110 |

| 22a | H | H | 33 |

| 22b | 3,5-di-Cl | H | 30 |

| 22c | 4-F | H | 38 |

| 22d | 4-CN | H | 50 |

| 22e | 4-pyridyl | H | 130 |

Data extracted from Reference[4].

The general signaling pathway involving bacterial serine acetyltransferase is depicted below. Inhibition of this enzyme disrupts the production of O-acetylserine, a key precursor for cysteine synthesis, thereby impeding bacterial growth.

Intermediate for Akt Inhibitors

This compound is also reported as an intermediate in the preparation of inhibitors of Akt (Protein Kinase B) activity. Akt is a serine/threonine-specific protein kinase that plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Dysregulation of the Akt signaling pathway is implicated in the pathogenesis of cancer and arthritis, making it a significant therapeutic target.

While specific experimental protocols detailing the use of this compound in the synthesis of Akt inhibitors are proprietary, the general approach involves using it as a scaffold to build more complex molecules that can bind to and inhibit the Akt enzyme.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of enzyme inhibitors, particularly for bacterial serine acetyltransferase and potentially for Akt kinase, underscores its importance in the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and drug development professionals.

References

- 1. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 177760-52-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-aminooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the more extensively studied 2-aminothiazole scaffold, 2-aminooxazoles offer a promising alternative with potentially improved physicochemical and pharmacokinetic properties, such as reduced metabolic oxidation of the heteroatom.[1] Derivatives of this core structure have demonstrated potential as antibacterial agents, showcasing the importance of a thorough understanding of their molecular characteristics.[2] This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of this compound, along with insights into its potential biological activities.

Molecular Structure and Properties

This compound is characterized by a central five-membered oxazole ring, substituted with an amino group at the 2-position and an ethyl carboxylate group at the 4-position.

Diagram of Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | [3] |

| Molecular Weight | 156.14 g/mol | [3] |

| CAS Number | 177760-52-0 | [3] |

| Appearance | White to pale yellow solid | |

| Melting Point | 135-140 °C | |

| Topological Polar Surface Area | 78.4 Ų | [3] |

| InChI | 1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | [4] |

| SMILES | CCOC(=O)c1coc(N)n1 |

Synthesis

The synthesis of this compound can be achieved through the cyclization of an appropriate precursor. A plausible and efficient method involves the reaction of ethyl 2-chloro-3-oxobutanoate with urea. This approach is analogous to the Hantzsch thiazole synthesis, but utilizes urea to form the oxazole ring.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar 2-aminooxazole derivatives.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: Add urea (1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl group and the proton on the oxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value not available | Triplet | 3H | -CH₃ (ethyl) |

| Value not available | Quartet | 2H | -CH₂- (ethyl) |

| Value not available | Singlet | 1H | Oxazole C5-H |

| Value not available | Broad Singlet | 2H | -NH₂ |

Note: Specific chemical shifts and coupling constants require experimental determination.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Value not available | -CH₃ (ethyl) |

| Value not available | -CH₂- (ethyl) |

| Value not available | Oxazole C5 |

| Value not available | Oxazole C4 |

| Value not available | Oxazole C2 |

| Value not available | C=O (ester) |

Note: Specific chemical shifts require experimental determination.

FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretching (amino group) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1640 | Medium | N-H bending (amino group) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-O-C stretching (oxazole ring) |

Note: Specific peak positions and intensities require experimental determination.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| Fragments | Loss of -OC₂H₅, -COOC₂H₅, etc. |

Note: The fragmentation pattern requires experimental determination.

Biological Activity and Potential Applications

Derivatives of 2-aminooxazole are recognized for their potential as therapeutic agents, particularly as antibacterial compounds.[1][5] The replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles can lead to compounds with improved metabolic stability and comparable biological activity.[1]

Enzyme Inhibition

One of the identified mechanisms of action for this class of compounds is the inhibition of bacterial enzymes. Specifically, derivatives of 2-aminooxazole have been shown to be potent inhibitors of bacterial serine acetyltransferase (SAT).[2] SAT is a crucial enzyme in the cysteine biosynthesis pathway in bacteria, making it an attractive target for the development of novel antibacterial drugs.

Signaling Pathway and Mechanism of Action

The inhibition of serine acetyltransferase by 2-aminooxazole derivatives disrupts the bacterial cysteine biosynthesis pathway. Cysteine is an essential amino acid for bacterial survival, involved in protein synthesis and various metabolic processes. By blocking this pathway, these compounds can effectively inhibit bacterial growth.

Caption: Inhibition of bacterial serine acetyltransferase.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its molecular structure, characterized by the 2-aminooxazole core, offers a promising platform for the development of potent enzyme inhibitors, particularly in the antibacterial field. The detailed understanding of its synthesis and spectroscopic properties is fundamental for its application in drug discovery and development. Further research into the biological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(177760-52-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-aminooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminooxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core reaction mechanism, experimental protocols, and quantitative data, presented in a clear and structured format for easy reference and implementation in a laboratory setting.

Core Synthesis Strategy: An Overview

The primary and most established method for the synthesis of this compound is a cyclocondensation reaction analogous to the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with urea. The nucleophilic nature of the urea allows for an initial substitution of the bromine atom on the α-carbon of the pyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic oxazole ring.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the electrophilic α-carbon of ethyl bromopyruvate. This results in the displacement of the bromide ion and the formation of an S-alkylated isourea intermediate.

-

Tautomerization: The initial intermediate likely exists in equilibrium with its tautomeric form.

-

Intramolecular Cyclization: The lone pair of electrons on the second amino group of the urea intermediate attacks the carbonyl carbon of the pyruvate moiety, leading to the formation of a five-membered heterocyclic ring intermediate.

-

Dehydration: The cyclic intermediate then undergoes dehydration, losing a molecule of water, to form the aromatic 2-aminooxazole ring. The driving force for this step is the formation of a stable aromatic system.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, the following procedure is a robust protocol derived from the well-documented synthesis of its close analog, ethyl 2-aminothiazole-4-carboxylate, and related 2-aminooxazoles.[1][2]

Materials:

-

Ethyl bromopyruvate

-

Urea

-

Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.2 equivalents) in anhydrous DMF or ethanol.

-

To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (for DMF, the temperature will be higher than for ethanol) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

If ethanol is used as the solvent, the solvent can be removed under reduced pressure. If DMF is used, the reaction mixture is poured into ice-water.

-

The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is then dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its analogous thiazole derivative. The data for the oxazole is inferred from similar syntheses due to a lack of direct literature values.

| Parameter | This compound (Inferred) | Ethyl 2-aminothiazole-4-carboxylate[1] |

| Starting Materials | Ethyl bromopyruvate, Urea | Ethyl bromopyruvate, Thiourea |

| Solvent | DMF or Ethanol | Ethanol |

| Reaction Temperature | Reflux | 70°C to Reflux |

| Reaction Time | 2 - 4 hours | 1 - 24 hours |

| Molar Ratio (Urea/Thiourea : Pyruvate) | ~1.2 : 1 | 1.2 : 1 to 2 : 1 |

| Yield | Expected to be moderate to good | 68% - 99% |

| Purification Method | Column Chromatography | Recrystallization or Column Chromatography |

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

References

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 2-Aminooxazoles in Medicinal Chemistry: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is rapidly emerging as a privileged structure in modern medicinal chemistry. Often considered a bioisosteric replacement for the well-established 2-aminothiazole core, 2-aminooxazole derivatives are demonstrating a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This technical guide consolidates key findings, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and structure-activity relationships to provide a comprehensive resource for professionals in drug discovery and development.

Antimicrobial Activity of 2-Aminooxazole Derivatives

A significant body of research has focused on the antimicrobial properties of 2-aminooxazole derivatives, particularly against mycobacterial strains. The isosteric replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles has been shown to improve physicochemical properties, such as increased hydrophilicity and water solubility, without compromising antimicrobial efficacy.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected 2-aminooxazole derivatives against various microbial species.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Series 1 | Mycobacterium tuberculosis H37Ra | 3.13 | [1][2] |

| Compound 6b | Mycobacterium avium | Active | [1] |

| Compound 7b | Mycobacterium kansasii | Active | [1] |

| Compound 11b | Various Mycobacterial Strains | Broad-spectrum activity | [1] |

| Compound 15b | Various Mycobacterial Strains | Broad-spectrum activity | [1] |

| AB15 (chlorinated derivative) | Multidrug-resistant Acinetobacter baumannii | Potentiates colistin activity | [3] |

| Compounds 3, 5, 6, 8, 14 | Selected microbial species | Promising activity | [4] |

Anticancer Activity of 2-Aminooxazole Derivatives

2-Aminooxazole derivatives have also demonstrated significant potential as anticancer agents. Their activity has been evaluated against various cancer cell lines, with some compounds exhibiting potent inhibitory effects.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for representative 2-aminooxazole compounds against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | HCT116 (Human Colorectal Carcinoma) | 71.8 | [4] |

| Compound 6 | MCF7 (Estrogen-positive Human Breast Carcinoma) | 74.1 | [4] |

| Dasatinib Derivative 8b | K562 (Chronic Myeloid Leukemia) | Nanomolar activity | [5] |

| Dasatinib Derivative 8c | K562 (Chronic Myeloid Leukemia) | Nanomolar activity | [5] |

| Dasatinib Derivative 9b | K562 (Chronic Myeloid Leukemia) | Nanomolar activity | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of 2-aminooxazole derivatives, as cited in the literature.

Synthesis of 2-Aminooxazole Derivatives

A common synthetic route to 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives is outlined below.[4]

Caption: Synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the tube dilution method to ascertain the Minimum Inhibitory Concentration (MIC).[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ethyl 2-aminooxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active molecules. While its direct discovery and synthesis are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be elucidated by drawing parallels from the well-established synthesis of analogous compounds, particularly its sulfur-containing counterpart, ethyl 2-aminothiazole-4-carboxylate, and other substituted 2-aminooxazoles. This technical guide provides a comprehensive overview of the proposed synthesis of this compound, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic pathway.

Introduction

The 2-aminooxazole moiety is a key structural feature in a variety of compounds with demonstrated biological activity. Its role as a bioisostere for other functional groups and its ability to participate in hydrogen bonding interactions make it a valuable scaffold in the design of novel therapeutic agents. This compound, as a functionalized derivative, serves as a versatile building block for the synthesis of more complex molecules. This guide focuses on the most probable method for its laboratory-scale synthesis, based on established chemical principles.

Proposed Synthetic Pathway

The most likely synthetic route to this compound is a cyclocondensation reaction analogous to the Hantzsch thiazole synthesis. This proposed method involves the reaction of an ethyl 3-halo-2-oxobutanoate with urea. The halogen at the C3 position acts as a leaving group, facilitating the nucleophilic attack by the nitrogen atoms of urea, followed by cyclization and dehydration to form the 2-aminooxazole ring.

A key precedent for this proposed pathway is the synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, where an α-bromoacetyl compound is reacted with urea in dimethylformamide (DMF) to successfully form the 2-aminooxazole ring[1]. The synthesis of the analogous thiazole, Ethyl 2-aminothiazole-4-carboxylate, is routinely achieved by reacting ethyl bromopyruvate with thiourea, further supporting the proposed substitution of thiourea with urea to yield the oxazole[2].

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on the established synthesis of similar 2-aminooxazole derivatives[1].

Materials:

-

Ethyl 3-bromo-2-oxobutanoate (or Ethyl 2-chloro-3-oxobutanoate)

-

Urea

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-bromo-2-oxobutanoate (1.0 equivalent) and urea (2.0 to 10.0 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 120-150 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis of this compound. The values are based on analogous reactions and should be optimized for specific laboratory conditions.

| Parameter | Value/Condition |

| Starting Material 1 | Ethyl 3-bromo-2-oxobutanoate |

| Starting Material 2 | Urea |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Molar Ratio (Urea/Haloketoester) | 2:1 to 10:1 |

| Reaction Temperature | 120-150 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Work-up Procedure | Aqueous work-up with ethyl acetate extraction |

| Purification Method | Column Chromatography |

Visualization of the Synthetic Pathway

The proposed synthetic pathway for this compound is illustrated in the following diagram.

References

- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

The Dual Nature of the 2-Aminooxazole Ring: A Technical Guide to its Reactivity and Stability

The 2-aminooxazole moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry, drug development, and prebiotic chemistry.[1][2] As a bioisostere of the widely explored 2-aminothiazole, it offers potential advantages in physicochemical properties, such as improved solubility and metabolic stability.[3][4] Furthermore, its role as a key intermediate in the prebiotic synthesis of RNA nucleotides underscores its fundamental importance in the origins of life.[2][5][6] This technical guide provides an in-depth analysis of the chemical reactivity and stability of the 2-aminooxazole core, supported by quantitative data, detailed experimental protocols, and process visualizations.

Reactivity Profile: A Tale of Two Moieties

The chemical behavior of 2-aminooxazole is governed by the interplay between the oxazole ring and the exocyclic amino group.[5][7] The oxazole ring itself possesses aromatic character, which imparts a degree of stability.[5] However, compared to other aromatic heterocycles, it exhibits greater reactivity and lower stability towards both electrophilic and nucleophilic reagents.[7] The presence of the electron-donating amino group further modulates this reactivity, creating a nuanced chemical profile.

Reactions of the Oxazole Ring

The oxazole ring can participate in a variety of transformations, including electrophilic substitution, ring-opening, and cycloaddition reactions.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino group activates the oxazole ring towards electrophilic attack.[8] This directing effect facilitates substitutions at specific positions on the heterocyclic core.

-

Ring Cleavage and Rearrangement: The oxazole ring is susceptible to cleavage under certain conditions. Hydrogenation of substituted 2-aminooxazoles can lead to cleavage of the heteroring to form urea derivatives.[7] Furthermore, the 2-aminooxazole ring is not particularly stable under ultraviolet (UV) irradiation.[2] Upon exposure to 220 nm UV light, it undergoes photoisomerization, primarily through C-O bond cleavage, to form 3-amino-1-formyl nitrile ylide as the major product, along with minor products like 3-amino-2-formyl-2H-azirine.[6][9]

-

Cycloaddition Reactions: Like many heterocyclic systems, the 2-aminooxazole ring has the potential to participate in cycloaddition reactions, which are valuable for constructing more complex molecular architectures.[10][11]

Reactions of the Exocyclic Amino Group

The primary amine at the C2 position behaves as a typical nucleophile and is central to the derivatization of the scaffold.

-

Classical Amine Reactions: The amino group readily undergoes protonation, acylation, and alkylation, allowing for straightforward modification.[5]

-

Cross-Coupling Reactions: The amino group is an excellent handle for modern cross-coupling chemistry. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, has been successfully and systematically used to prepare N-aryl-substituted 4-aryl-2-aminooxazoles, a class of compounds difficult to access through traditional methods.[4][12]

Stability Profile

The stability of the 2-aminooxazole ring is a critical consideration for its application, particularly in drug development and prebiotic chemistry scenarios.

-

Chemical and Metabolic Stability: The 2-aminooxazole scaffold can offer advantages in metabolic stability over its sulfur-containing isostere, 2-aminothiazole. The sulfur atom in the 2-aminothiazole ring can be susceptible to oxidation, which can lead to metabolic inactivation of the molecule.[3][4] By replacing sulfur with oxygen, this metabolic pathway is eliminated. Comparative studies have shown that in certain pairs of isosteres, the 2-aminooxazole derivative exhibits a significantly longer metabolic half-life in human liver microsomes (HLM).[3][4] However, this is not a universal rule, and the metabolic fate often depends on the other substituents on the molecule.[3][12]

-

Photostability: Studies on prebiotically relevant molecules have shown that 2-aminooxazole is the least photostable among the 2-aminoazoles, which also include 2-aminoimidazole and 2-aminothiazole.[2] Under a simulated solar spectrum, its half-life is estimated to be in the range of 7-100 hours.[2] This photochemical instability is primarily due to the ring-opening reaction mentioned previously.[6][9]

Synthesis of N-Substituted 2-Aminooxazoles

The synthesis of N-substituted 2-aminooxazoles has presented historical challenges. The standard Hantzsch protocol, a highly versatile method for preparing substituted 2-aminothiazoles from α-bromo ketones and N-substituted thioureas, is generally ineffective for producing 2-aminooxazoles when N-substituted ureas are used.[3][4] This is often attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[3][4]

To overcome this limitation, modern synthetic strategies have been developed. A successful and versatile two-step approach involves:

-

Condensation of a substituted α-bromoacetophenone with unsubstituted urea to form a 4-aryl-2-aminooxazole intermediate.

-

Subsequent N-arylation of this intermediate via a Buchwald-Hartwig cross-coupling reaction.[4][12]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of 2-aminooxazole and 2-aminothiazole derivatives.

Table 1: Metabolic Stability of Isosteric 2-Aminooxazole and 2-Aminothiazole Derivatives in Human Liver Microsomes (HLM)

| 2-Aminooxazole Compound | Half-Life (t½) in HLM (min) | Corresponding 2-Aminothiazole Compound | Half-Life (t½) in HLM (min) | Ref |

| 30 | 22.6 ± 1.2 | 2 | 14.5 ± 0.5 | [3][4] |

| 34 (ethyl ester) | 2.7 ± 0.8 | 3 (ethyl ester) | 3.9 ± 0.4 | [3][4] |

Data are presented as mean ± SD (n=3). The difference for compound pair 30/2 was statistically significant (p < 0.01). For other pairs, half-lives were comparable.[3][4]

Table 2: Kinetic Solubility of Isosteric Pairs

| 2-Aminooxazole Compound | Kinetic Solubility in PBS pH 7.4 (μM) | Corresponding 2-Aminothiazole Compound | Kinetic Solubility in PBS pH 7.4 (μM) | Ref |

| 30 | 15.8 ± 1.3 | 2 | 16.5 ± 0.9 | [3] |

| 31 | 9.1 ± 2 | 1 | 10.1 ± 1.5 | [3] |

| 34 | 2.1 ± 0.9 | 3 | 2.7 ± 0.8 | [3] |

| 36 | 15 ± 0.1 | 4 | 14.8 ± 0.5 | [3] |

The isosteric replacement did not significantly impact kinetic solubility under these conditions.[3]

Key Experimental Protocols

General Synthesis of N-Substituted 4-Aryl-2-aminooxazoles

This protocol describes the versatile two-step synthesis involving condensation followed by Buchwald-Hartwig coupling.[4][12]

Step A: Synthesis of 4-Aryl-2-aminooxazole Intermediate (e.g., 4-(p-tolyl)oxazol-2-amine)

-

To a microwave vial, add 2-bromo-1-(p-tolyl)ethan-1-one (1 equiv) and urea (10 equiv).

-

Add dimethylformamide (DMF) as the solvent.

-

Seal the vial and heat in a microwave reactor at 120 °C for 3 minutes.

-

After cooling, purify the crude mixture using column chromatography to yield the desired 4-(p-tolyl)oxazol-2-amine.

Step B: Buchwald-Hartwig N-Arylation

-

To a microwave vial, add the 4-aryl-2-aminooxazole intermediate (1 equiv), the desired aryl bromide (0.5 equiv), sodium tert-butoxide (t-BuONa) as the base (1 equiv), and a palladium catalyst such as X-Phos Pd G2 (0.1 equiv).

-

Add toluene and t-BuOH as solvents.

-

Seal the vial and heat in a microwave reactor at 130 °C for 10 minutes.

-

After cooling, purify the reaction mixture by column chromatography to isolate the final N,4-diaryl-2-aminooxazole product.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

-

Prepare a stock solution of the test compound in DMSO.

-

In a microcentrifuge tube, combine pooled HLM (final concentration, e.g., 0.5 mg/mL) and a phosphate buffer solution (pH 7.4).

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 μM) and an NADPH-regenerating system.

-

Incubate the reaction at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time.[3][4]

Kinetic Solubility Measurement

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to initiate precipitation.

-

Shake the resulting suspension at room temperature for a defined period (e.g., 2 hours).

-

Filter the suspension through a suitable filter plate (e.g., 0.45 μm) to remove the precipitated solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.[3]

Reactivity Assay with Glutathione (GSH)

This assay is used to assess the potential for non-specific reactivity with biological thiols, a characteristic of some Pan-Assay Interference Compounds (PAINS).[4]

-

Incubate the test compound with a solution of glutathione (GSH), a common biological thiol.

-

Maintain the incubation for an extended period (e.g., 24 hours) under controlled conditions.

-

Analyze the reaction mixture by HPLC-MS/MS.

-

Search for the mass corresponding to the GSH-conjugate of the test compound to determine if a reaction has occurred.[4]

Visualizations

The following diagrams illustrate the key concepts of 2-aminooxazole reactivity, synthesis, and stability.

Caption: General reactivity pathways of the 2-aminooxazole core.

Caption: A modern synthetic route to N-substituted 2-aminooxazoles.

Caption: Photochemical ring-opening of 2-aminooxazole.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 6. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 12. researchgate.net [researchgate.net]

Potential research areas for Ethyl 2-aminooxazole-4-carboxylate

An In-depth Technical Guide to Potential Research Areas for Ethyl 2-aminooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a bioisostere of the extensively studied ethyl 2-aminothiazole-4-carboxylate, it offers the prospect of improved physicochemical properties, such as enhanced solubility and modified metabolic stability, while retaining or potentially improving upon the biological activities of its thiazole counterpart.[1][2] The 2-aminooxazole scaffold is increasingly recognized as a privileged structure in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1][3] This technical guide outlines potential research avenues for this compound, providing insights into its synthesis, derivatization, and prospective biological applications, supported by detailed experimental protocols and structured data.

Synthesis of this compound

The direct synthesis of this compound can be achieved through the Hantzsch-type synthesis, analogous to the preparation of its thiazole counterpart. This involves the cyclocondensation of an α-haloketone equivalent with urea.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related 2-aminooxazole derivatives.[4]

Materials:

-

Ethyl 3-bromo-2-oxopropanoate

-

Urea

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-bromo-2-oxopropanoate (1 equivalent) and urea (10 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a 5% LiCl solution in water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Characterization: The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point (mp): To assess purity.

Potential Areas for Chemical Derivatization

The this compound scaffold presents three primary sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modification of the 2-Amino Group

The 2-amino group is a key site for derivatization, often leading to significant changes in biological activity.

-

N-Arylation/Heteroarylation: The Buchwald-Hartwig cross-coupling reaction can be employed to introduce a diverse range of aryl and heteroaryl substituents.[3][4] This allows for the exploration of interactions with specific binding pockets in biological targets.

-

Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can produce a series of amides and sulfonamides, modulating the electronic and steric properties of the molecule.

-

Formation of Schiff Bases: Condensation with aldehydes and ketones can yield Schiff bases, which are versatile intermediates for further synthetic transformations or can themselves possess biological activity.[5]

Modification of the 4-Carboxylate Group

The ester at the 4-position can be readily modified to explore the impact of this functional group on activity and pharmacokinetic properties.

-

Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid.[4] Carboxylic acids can form crucial interactions with biological targets and improve water solubility.

-

Amide Formation: The carboxylic acid can be coupled with a variety of amines to produce a library of amides, which can enhance target binding and modulate cell permeability.

-

Reduction to Alcohol: The ester can be reduced to a primary alcohol, which can serve as a handle for further functionalization.

Logical Workflow for Library Synthesis

The following diagram illustrates a logical workflow for the synthesis and derivatization of an this compound-based compound library.

Caption: Workflow for the synthesis and derivatization of this compound.

Potential Biological Activities and Research Areas

Based on the activities of its thiazole isosteres and related 2-aminooxazole derivatives, this compound is a promising starting point for research in several therapeutic areas.

Antibacterial and Antimycobacterial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in antibacterial drug discovery. Its isostere, the 2-aminooxazole core, has also demonstrated potent antimicrobial effects, including activity against multidrug-resistant strains of Mycobacterium tuberculosis.[1][6]

-

Potential Targets:

-

Bacterial Serine Acetyltransferase (SAT): Derivatives of 2-aminooxazole have been identified as inhibitors of this enzyme, which is crucial for cysteine biosynthesis in bacteria.[4]

-

Mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is a key component of the fatty acid synthesis (FAS-II) pathway in mycobacteria and a validated drug target.[6]

-

-

Proposed Research:

-

Synthesize a library of derivatives of this compound.

-

Screen the library against a panel of clinically relevant bacteria, including ESKAPE pathogens and Mycobacterium tuberculosis.

-

Determine Minimum Inhibitory Concentrations (MICs) for active compounds.

-

Conduct mechanism of action studies on the most potent analogs, including enzyme inhibition assays for SAT and FabH.

-

Anticancer Activity

Derivatives of the closely related ethyl 2-aminothiazole-4-carboxylate have shown significant in vitro antitumor activity.[7] For example, a thiourea derivative demonstrated potent lethality against the HS 578T breast cancer cell line with an IC₅₀ value of 0.8 µM.[7] The 2-aminooxazole core could be explored for similar potential.

-

Potential Targets:

-

Kinases: Many kinase inhibitors incorporate the 2-aminothiazole or related heterocyclic scaffolds.

-

Cell Cycle Proteins: Compounds that interfere with cell division are a cornerstone of cancer chemotherapy.

-

-

Proposed Research:

-

Screen a library of this compound derivatives against a panel of human cancer cell lines (e.g., NCI-60).

-

Determine the IC₅₀ values for active compounds.

-

Investigate the mechanism of action, such as induction of apoptosis or cell cycle arrest.

-

Anti-inflammatory and Antioxidant Activity

The 2-aminothiazole scaffold has also been associated with anti-inflammatory and antioxidant properties.[7] This suggests that 2-aminooxazole derivatives may also possess these activities.

-

Proposed Research:

-

Evaluate derivatives for their ability to inhibit inflammatory mediators (e.g., COX-1/2, cytokines).

-

Assess their antioxidant capacity using assays such as DPPH radical scavenging.

-

Quantitative Data for Related Compounds

Table 1: Antibacterial Activity of 2-Aminooxazole and 2-Aminothiazole Derivatives

| Compound Class | Target Organism | Potency (MIC or IC₅₀) | Reference |

| N-oxazolyl-carboxamides | Mycobacterium tuberculosis H37Ra | MIC = 3.13 µg/mL | [1][6] |

| Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase | IC₅₀ values in the low µM range | [4] |

| 2-Aminothiazole derivative | HS 578T (Breast Cancer) | IC₅₀ = 0.8 µM | [7] |

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for 2-aminooxazole derivatives as inhibitors of bacterial serine acetyltransferase (SAT), a key enzyme in the cysteine biosynthesis pathway.

Caption: Proposed inhibition of bacterial serine acetyltransferase by 2-aminooxazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its isosteric relationship with the well-established 2-aminothiazole core suggests a high probability of interesting biological activities, particularly in the areas of antibacterial and anticancer research. The synthetic accessibility and multiple points for derivatization make it an attractive starting point for medicinal chemistry campaigns. The protocols, data, and potential research directions outlined in this guide provide a solid foundation for initiating research into this versatile molecule and its derivatives, with the aim of developing next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Safety and Handling of Ethyl 2-aminooxazole-4-carboxylate

This document provides a comprehensive overview of the safety, handling, and toxicological information for Ethyl 2-aminooxazole-4-carboxylate (CAS No: 177760-52-0). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe research environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 177760-52-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O₃ | [2][3] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| IUPAC Name | ethyl 2-amino-1,3-oxazole-4-carboxylate | [2][3] |

| Appearance | White to pale yellow or pale cream powder | [3] |

| Form | Solid | [1] |

| Melting Point | 135-147 °C | [1][3] |

| Flash Point | Not applicable | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.[2]

| Hazard Category | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Warning, Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Warning, Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Warning, Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Warning, Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning, Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Warning, Category 3 | H335: May cause respiratory irritation |

Source:[2]

The following diagram illustrates the logical flow from the compound's intrinsic properties to its GHS classification.

Toxicological Information

| Toxicological Endpoint | Finding | Source |

| Acute Toxicity | Harmful by oral, dermal, and inhalation routes. | [2] |

| Skin Irritation | Causes skin irritation. | [2] |

| Eye Irritation | Causes serious eye irritation. | [2] |

| Respiratory Irritation | May cause respiratory irritation. | [2] |

| Carcinogenicity | No data available. | [5] |

| Mutagenicity | No data available. | [5] |

| Reproductive Toxicity | No data available. | [5] |

First-Aid Measures

Disclaimer: The following first-aid measures are based on standard procedures for chemicals with similar hazard classifications. Always consult the specific Safety Data Sheet (SDS) for the product before use.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

Experimental Protocols and Handling

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE).[7]

-

Wash hands and any exposed skin thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

This material is classified under Storage Class 11 for combustible solids.[1][4]

Dissolution Protocol:

-

Perform all operations within a certified chemical fume hood.

-

Don all required PPE (safety goggles, lab coat, compatible gloves).

-

Place a stir bar and the appropriate volume of the desired solvent into a flask.

-

Slowly add the pre-weighed this compound solid to the solvent while stirring to prevent clumping and ensure efficient dissolution.

-

If necessary, sonication may be used to aid dissolution.

-

Ensure the container is sealed after dissolution to prevent vapor release.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the chemical itself.

-

Do not allow the material to enter drains or waterways.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Type | Recommendation |

| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required for splash-prone operations.[8] |

| Skin Protection | Wear a chemically resistant lab coat. Select and wear appropriate gloves (e.g., nitrile rubber) based on permeation and breakthrough time.[8] |

| Respiratory Protection | If not handled in a fume hood or if dust is generated, use a NIOSH-approved N95 (or better) particulate respirator.[9] |

The diagram below outlines a standard workflow for safely handling this chemical in a laboratory setting.

References

- 1. This compound 95 177760-52-0 [sigmaaldrich.com]

- 2. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 95 177760-52-0 [sigmaaldrich.com]

- 5. fishersci.fr [fishersci.fr]

- 6. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

- 7. aksci.com [aksci.com]

- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 9. Ethyl 2-aminothiazole-4-carboxylate 96 5398-36-7 [sigmaaldrich.com]

Commercial Availability and Technical Profile of Ethyl 2-aminooxazole-4-carboxylate

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic organic compound of interest to the pharmaceutical and life sciences industries. Its structural motif is recognized as a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role as a synthetic intermediate, particularly in the development of novel enzyme inhibitors.

Commercial Suppliers and Product Specifications

This compound is readily available from several major chemical suppliers. The compound is typically offered at a purity of 95% or greater, suitable for research and development purposes. Below is a summary of offerings from prominent vendors.

| Supplier | Catalog Number (Example) | Purity/Assay | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Thermo Scientific (Alfa Aesar) | H32542 | ≥94.0% (HPLC) | White to pale yellow powder | 177760-52-0 | C₆H₈N₂O₃ | 156.14 | 135.0-147.0 |

| Sigma-Aldrich (Merck) | 750794 | 95% | Solid | 177760-52-0 | C₆H₈N₂O₃ | 156.14 | 135-140 |

| Amerigo Scientific | - | 95% | - | 177760-52-0 | C₆H₈N₂O₃ | 156.14 | - |

| BLD Pharm | - | - | - | 177760-52-0 | C₆H₈N₂O₃ | 156.14 | - |

| Oakwood Chemical | 016128 | - | - | 177760-52-0 | C₆H₈N₂O₃ | 156.14 | - |

Note: Product specifications may vary by lot and supplier. Please refer to the supplier's certificate of analysis for the most accurate information.

Application in Drug Discovery: A Synthetic Building Block

This compound serves as a key intermediate in the synthesis of bioactive molecules. Its utility has been demonstrated in the development of inhibitors for bacterial enzymes, which is a critical area of research in the fight against antimicrobial resistance.

Role in the Synthesis of Bacterial Serine Acetyltransferase (SAT) Inhibitors

Research has shown that the 2-aminooxazole moiety is a crucial component in a series of compounds designed to inhibit Salmonella typhimurium serine acetyltransferase (SAT).[1] SAT is a key enzyme in the L-cysteine biosynthesis pathway in many bacteria, a pathway that is absent in mammals, making it an attractive target for novel antibacterial agents.[1] The this compound core can be elaborated through various chemical reactions to produce a library of derivatives for structure-activity relationship (SAR) studies.[1]

The general workflow for utilizing this compound in a drug discovery context is outlined below.

Caption: Drug discovery workflow using this compound.

Experimental Protocols

While specific protocols for the direct use of this compound are proprietary to individual research labs, a representative synthetic procedure for a related analog, Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, is described in the literature and provides insight into the types of reactions this scaffold can undergo.[1] This reaction demonstrates the formation of the 2-aminooxazole ring from a precursor and urea.

Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate[1]

This protocol details the cyclization step to form the 2-aminooxazole ring system.

Materials:

-

Ethyl 5-(3-amino-3-oxoprop-1-yn-1-yl)isoxazole-3-carboxylate (precursor compound)

-

Urea

-

Anhydrous dimethylformamide (DMF)

-

5% Lithium chloride (LiCl) solution in water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of the precursor compound (1.2 mmol) and urea (12 mmol) is solubilized in anhydrous dimethylformamide (3.14 mL).

-

The reaction mixture is stirred at reflux for 2 hours.

-

After cooling to room temperature, a 5% aqueous solution of LiCl (32 mL) is added to the reaction mixture.

-

The product is extracted with ethyl acetate (4 x 10 mL).

-

The reaction is then quenched with water, and the mixture is further extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with water and brine, then dried over Na₂SO₄.

-

The solvent is removed in vacuo, and the crude material is purified by flash column chromatography to yield the final product.

The logical relationship for this synthesis can be visualized as a straightforward process flow.

Caption: Experimental workflow for the synthesis of a 2-aminooxazole compound.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Its commercial availability and demonstrated utility as a synthetic intermediate make it a compound of significant interest for the development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-aminooxazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-4-carboxylate and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. The 2-aminooxazole scaffold is recognized as a "privileged" structure, capable of interacting with a diverse range of biological targets. These compounds have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential often stems from the inhibition of key enzymes in cellular signaling pathways, particularly protein kinases, making them highly attractive candidates for the development of novel therapeutics.

This document provides detailed methodologies for the synthesis of this compound derivatives, a summary of relevant quantitative data, and visualizations of their biological mechanisms of action.

Synthetic Routes and Experimental Protocols

The primary and most efficient method for synthesizing this compound derivatives is analogous to the Hantzsch thiazole synthesis. This involves the condensation of an α-halo ester with a urea or a substituted urea. A one-pot approach is generally preferred due to its operational simplicity and efficiency.

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on established principles for the synthesis of 2-aminooxazoles and is adapted from procedures for the synthesis of the analogous 2-aminothiazoles.

Reaction Scheme:

Ethyl Bromopyruvate + Urea → this compound

Materials:

-

Ethyl bromopyruvate

-

Urea

-

Anhydrous Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (10-12 molar equivalents) in anhydrous DMF (approximately 3 mL per mmol of ethyl bromopyruvate).

-

To this solution, add ethyl bromopyruvate (1 molar equivalent).

-

Heat the reaction mixture to reflux (for DMF, the temperature is approximately 153 °C) and maintain vigorous stirring for 2 to 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to ambient temperature.

-

Transfer the mixture to a separatory funnel containing a 5% aqueous solution of lithium chloride (LiCl), using about 10 times the volume of the DMF.

-

Extract the product from the aqueous phase using ethyl acetate (3 portions, each equal to the volume of the aqueous phase).

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the drying agent by filtration, and concentrate the filtrate under reduced pressure with a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexane to yield the pure this compound.

Protocol 2: Synthesis of a Representative Derivative - Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate

This protocol is adapted from a published procedure for a specific derivative of the target compound.[1]

Materials:

-

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

-

Urea

-

Anhydrous Dimethylformamide (DMF)

-

5% aqueous Lithium Chloride (LiCl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.2 mmol) and urea (12 mmol) is dissolved in 3.14 mL of anhydrous DMF.[1]

-

The solution is heated to reflux and stirred for 2 hours.[1]

-

After cooling to room temperature, 32 mL of a 5% aqueous LiCl solution is added to the reaction mixture.[1]

-

The product is extracted with four 10 mL portions of ethyl acetate.[1]

-

The combined organic layers are washed with water, followed by brine, and then dried over anhydrous Na₂SO₄.[1]

-

The solvent is evaporated under vacuum, and the crude product is purified by flash column chromatography.[1]

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of the analogous ethyl 2-aminothiazole-4-carboxylate, which can serve as a useful reference for the synthesis of the corresponding oxazole.

Table 1: Reaction Conditions and Yields for Ethyl 2-aminothiazole-4-carboxylate Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl bromopyruvate | Thiourea | Ethanol | 70 | 1 | up to 100 | [2] |

| Ethyl bromopyruvate | Thiourea | Ethanol | Reflux | 3 | Not specified | [1] |

Biological Context and Signaling Pathways